2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine
Overview
Description
2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 2-chloro-6-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chloro and fluoro substituents may enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride
- 2-Chloro-6-fluorobenzylamine
- 2-Chloro-6-fluorobenzyl alcohol
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN/c12-10-4-1-5-11(13)9(10)7-8-3-2-6-14-8/h1,4-5,8,14H,2-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNARRDQRDXRDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=C(C=CC=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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